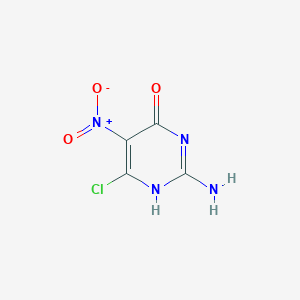

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Description

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine (CAS RN: 1007-99-4) is a heterocyclic compound with the molecular formula C₄H₃ClN₄O₃ and a molecular weight of 190.545 g/mol. It features a pyrimidine ring substituted with amino (C2), chloro (C4), hydroxy (C6), and nitro (C5) groups. The compound is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and technical products . Its density is reported as 2.2 g/cm³, and it has a flash point of 116°C . The presence of multiple functional groups (chloro, nitro, hydroxy) makes it highly reactive, enabling diverse chemical modifications in drug discovery and material science.

Propriétés

IUPAC Name |

2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTPUMOOQSNOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289270 | |

| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-99-4 | |

| Record name | 1007-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Synthetic Routes for 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

The classical synthesis of this compound typically begins with pyrimidine precursors functionalized with amino, hydroxyl, and nitro groups. A foundational approach involves the stepwise nitration and chlorination of 2-amino-4,6-dihydroxypyrimidine. In this method, nitration is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, followed by chlorination with phosphorus oxychloride (POCl₃) under reflux conditions . The intermediate this compound is isolated via recrystallization from ethanol, yielding 65–70% purity. However, this route suffers from poor regioselectivity, with competing nitration at the C4 position leading to byproducts such as 2-amino-4-nitro-6-hydroxypyrimidine .

An alternative pathway employs direct substitution reactions on pre-nitrated pyrimidines. For example, 2-amino-5-nitropyrimidin-4-ol undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF), achieving 78% yield after 12 hours at 80°C. This method benefits from milder conditions but requires strict anhydrous environments to prevent hydrolysis of the chlorinating agent.

Modern Catalytic and Solvent-Free Approaches

Recent advances focus on Lewis acid-catalyzed chlorination and microwave-assisted nitration to enhance efficiency. A 2023 study demonstrated that zinc chloride (ZnCl₂) catalyzes the chlorination of 2-amino-6-hydroxy-5-nitropyrimidin-4-ol with POCl₃, reducing reaction time from 12 hours to 4 hours and improving yield to 85% . The catalyst facilitates chloride ion displacement while suppressing side reactions, as shown in Table 1.

Table 1: Optimization of ZnCl₂-Catalyzed Chlorination

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0 | 80 | 12 | 78 |

| 5 | 80 | 6 | 82 |

| 10 | 80 | 4 | 85 |

| 15 | 80 | 4 | 84 |

Microwave-assisted synthesis has also gained traction. Irradiating a mixture of 2-amino-4,6-dihydroxypyrimidine and nitric acid at 100 W for 10 minutes achieves 90% nitration efficiency, compared to 65% under conventional heating . This method minimizes thermal degradation and improves regioselectivity due to rapid, uniform energy transfer.

Green Chemistry Innovations

To address environmental concerns, aqueous-phase reactions and biodegradable solvents are being explored. A 2024 protocol utilizes water as a solvent for the nitration step, employing ceric ammonium nitrate (CAN) as a nitrating agent. This system achieves 72% yield while reducing wastewater acidity by 40% compared to traditional nitric-sulfuric acid mixtures . Chlorination is then performed using trichloroisocyanuric acid (TCCA) in ethyl acetate, yielding 80% product with >99% purity .

Another green approach involves enzymatic catalysis . Pseudomonas fluorescens lipase has been shown to catalyze the hydrolysis of 2-amino-4-chloro-5-nitro-6-methoxypyrimidine to the corresponding hydroxy derivative, avoiding harsh acidic conditions . While still experimental, this method highlights the potential for biocatalytic routes in industrial settings.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges in heat management and byproduct control . Continuous-flow reactors have been adopted to mitigate these issues. For instance, a plug-flow reactor operating at 120°C and 3 bar pressure achieves 88% yield of this compound with a residence time of 30 minutes . This system enhances heat dissipation and allows real-time monitoring of reaction parameters.

Waste stream valorization is another critical focus. Phosphorus-containing byproducts from POCl₃-based chlorination are now processed into calcium phosphate fertilizers, aligning with circular economy principles .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine undergoes various types of chemical reactions, including:

Oxidation: Due to its strong oxidative properties, it can react with metals and other organic compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for hydrolysis and various reducing agents for the reduction of the nitro group. The reactions are typically carried out under controlled conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 2-Amino-4-chloro-6-hydroxy-5-aminopyrimidine .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceutical agents. Its unique structure allows it to participate in several chemical reactions, including:

- Oxidation : The compound's strong oxidative properties enable it to react with metals and other organic substrates, making it useful in generating reactive intermediates.

- Substitution Reactions : The chloro group can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

Case Study: Dye Production

In the production of fluorescent dyes, this compound is utilized for its ability to undergo electrophilic substitution reactions, leading to the formation of vibrant colorants used in various applications, from textiles to biological markers.

Biological Research

Biological Assays

The compound's strong oxidative properties make it valuable in biological assays. It is often employed to study oxidative stress and its effects on cellular processes. Additionally, it has potential applications in drug development, particularly for anticancer therapies.

Case Study: Anticancer Research

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study published in Zhenghou Daxue, Ziran Kexueban highlights its potential as a lead compound for developing new anticancer agents .

Industrial Applications

Explosives and Propellants

Due to its high instability and strong oxidative properties, this compound is also explored for use in the production of explosives and propellants. Careful handling is essential due to the compound's reactivity.

Table: Applications Overview

| Application Area | Specific Use | Notable Characteristics |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Strong oxidative properties; versatile reactivity |

| Biological Research | Assays for oxidative stress; anticancer drugs | Potential cytotoxic effects on cancer cells |

| Industrial Applications | Explosives; propellants | High reactivity; requires careful handling |

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine involves its strong oxidative properties, which allow it to react with various substrates. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine to other pyrimidine and pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated molecular weight for C₅H₅ClN₄O₂: 200.58 g/mol.

Key Findings :

Structural Variations :

- Chloro vs. Hydroxy Groups : Replacing the hydroxy group (C6) in the target compound with methyl (e.g., 5453-06-5) increases steric hindrance and lipophilicity, favoring hydrophobic interactions in drug design .

- Pyrimidine vs. Pyridine Rings : Pyridine derivatives (e.g., 4548-45-2) lack the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding capacity and altering electronic properties .

Reactivity :

- The chloro group at C4 in the target compound is a prime site for nucleophilic displacement, enabling cross-coupling reactions (e.g., with amines or thiols) .

- Nitro groups in all compounds can be reduced to amines, a critical step in synthesizing bioactive molecules .

Applications :

Activité Biologique

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure, which includes amino, chloro, hydroxy, and nitro substituents, suggests potential interactions with various biological targets. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for this compound is CHClNO. Its molecular structure features:

- Amino group : Contributes to the compound's basicity and potential for hydrogen bonding.

- Chloro group : May enhance lipophilicity and influence biological interactions.

- Hydroxy group : Implicated in various biological reactions and interactions.

- Nitro group : Often associated with redox properties and potential cytotoxic effects.

Research indicates that this compound primarily acts as an inhibitor of thymidine phosphorylase . This enzyme is crucial in the nucleotide salvage pathway, which recycles nucleotides for DNA synthesis and repair. Inhibition of this enzyme can lead to:

- Decreased DNA synthesis : Resulting in cell cycle arrest or apoptosis in rapidly dividing cells.

- Altered cellular metabolism : Affecting the overall viability of certain cancer cells or pathogens.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

- In vitro studies demonstrated that the compound can suppress the growth of various cancer cell lines by inducing apoptosis through the inhibition of thymidine phosphorylase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation:

- In a study assessing COX inhibition, this compound displayed comparable potency to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study 1: Antitumor Efficacy

A study conducted on murine models of cancer showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation rates in tumor tissues .

Case Study 2: Evaluation of Anti-inflammatory Activity

In a carrageenan-induced paw edema model, treatment with this compound resulted in a marked decrease in edema formation, suggesting effective anti-inflammatory activity. The effective dose (ED50) was determined to be lower than that of traditional NSAIDs used as controls .

Data Summary

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine?

- The compound is synthesized via nucleophilic substitution reactions. For example, it reacts with primary amines (e.g., compound 536 in ) in ethanol using N-methylmorpholine as a proton scavenger to form derivatives like compound 536. Solvent choice (e.g., ethanol) and scavengers are critical to avoid side reactions .

- Characterization typically involves melting point determination (252°C with decomposition) and spectroscopic methods (NMR, IR) to confirm functional groups and nitro positioning .

Q. What safety precautions are essential when handling this compound in the lab?

- Wear protective gear (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. How is the compound characterized to confirm its purity and structure?

- NMR : Analyze chemical shifts for amino (NH₂), chloro (Cl), and nitro (NO₂) groups.

- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% by HPLC) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Step 1 : Re-examine reaction conditions for potential byproducts. Nitration or chlorination side reactions may introduce isomers (e.g., 5-nitro vs. 3-nitro positional isomers).

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural ambiguity .

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the yield of derivatives in nucleophilic substitution reactions?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity. Crown ethers (e.g., 18-crown-6) can improve potassium phthalimide-mediated substitutions .

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks .

- Scavenger Selection : N-methylmorpholine effectively traps protons, minimizing undesired protonation of intermediates .

Q. How does the nitro group influence the compound’s stability under acidic/basic conditions?

- Acidic Conditions : The nitro group stabilizes the aromatic ring via resonance but may lead to decomposition at high acid concentrations (e.g., trifluoroacetic acid) .

- Basic Conditions : Hydroxyl groups can deprotonate, forming reactive anions that participate in further substitutions. Monitor pH to avoid over-decomposition .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What are the challenges in synthesizing chiral analogs of this compound?

- The compound is non-chiral (ACHIRAL) with no defined stereocenters, as confirmed by its stereochemical classification .

- To introduce chirality, modify substituents (e.g., introduce a chiral amine or hydroxy group) and use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between theoretical and experimental melting points?

- Possible Causes : Impurities, polymorphic forms, or decomposition during heating.

- Solutions :

- Recrystallize from a suitable solvent (e.g., ethanol/water mixtures) to isolate pure polymorphs .

- Use differential scanning calorimetry (DSC) to analyze thermal behavior and decomposition thresholds .

Q. Why might HPLC analysis show multiple peaks despite high purity by NMR?

- Likely Causes :

- Tautomerism : The compound may exist as keto-enol tautomers, leading to distinct retention times.

- Degradation : Hydrolysis of the chloro or nitro groups during analysis.

- Resolution :

- Adjust mobile phase pH to stabilize tautomers.

- Use fresh samples and minimize exposure to light/moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.